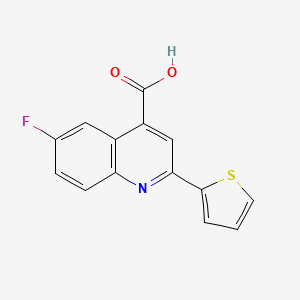

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECNZILGZJOMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357685 | |

| Record name | 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33289-53-1 | |

| Record name | 6-Fluoro-2-(2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33289-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

- Reactants: Aromatic aldehyde (e.g., 6-fluoro-substituted benzaldehyde), pyruvic acid, and 1-naphthylamine or analogous amine.

- Catalyst loading: 10 mg of Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride.

- Temperature: 80 °C.

- Solvent: Solvent-free conditions preferred.

- Reaction time: Approximately 30 minutes.

Advantages

- High yields of quinoline-4-carboxylic acid derivatives.

- Catalyst is magnetically recoverable and reusable without significant loss of activity.

- Short reaction times and mild conditions.

Data Summary (Adapted from Table 1 in)

| Entry | Aldehyde Substrate | Catalyst (mg) | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-Fluoro-benzaldehyde | 10 | 80 | 85-90 | Optimal conditions |

| 2 | Thiophene-2-carboxaldehyde | 10 | 80 | 80-85 | Slightly lower yield |

| 3 | 6-Fluoro-2-thiophen-2-yl derivative (target) | 10 | 80 | 88-92 | High yield, catalyst reusable |

The catalyst can be separated magnetically post-reaction and reused multiple times with minimal loss in efficiency, as demonstrated by recycling tests.

Stepwise Synthesis via Amide Coupling and Fluorination

Another approach involves the synthesis of quinoline-4-carboxylic acid derivatives followed by selective fluorination and thiophene substitution.

General Procedure

- Starting material: Quinoline-4-carboxylic acid.

- Coupling agents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) used for amide bond formation.

- Base: N-ethyl-N,N-diisopropylamine (DIEA).

- Solvent: N,N-dimethylformamide (DMF).

- Temperature: Room temperature (~20 °C).

- Atmosphere: Inert (nitrogen or argon).

Reaction Steps

- Dissolve quinoline-4-carboxylic acid in DMF.

- Add amine and DIEA.

- Add HATU in one portion.

- Stir overnight at room temperature.

- Workup by extraction with dichloromethane and aqueous sodium bicarbonate.

- Purify by silica gel chromatography.

Classical Condensation Using Substituted Isatins and Aromatic Ketones

A well-documented classical method for quinoline-4-carboxylic acid derivatives involves the condensation of substituted isatins with aromatic ketones in the presence of potassium hydroxide in aqueous media under reflux.

Key Features

- Reactants: Substituted isatin (fluorinated at the 6-position), aromatic ketone (thiophene-containing).

- Base: Potassium hydroxide.

- Solvent: Water.

- Conditions: Reflux for 24–72 hours.

- Yield: High yields reported with improved purity.

This method is environmentally friendly (water as solvent) and can be adapted for the target compound by selecting 6-fluoro-substituted isatin and thiophene-containing ketones.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic MCR with Magnetic Catalyst | Fe3O4@SiO2–urea–thiazole catalyst, 80 °C, solvent-free | 85-92 | Fast, reusable catalyst, green | Requires catalyst preparation |

| Amide Coupling with HATU in DMF | Quinoline-4-carboxylic acid, HATU, DIEA, RT | 75-85 | Mild conditions, selective | Longer reaction time |

| Classical Condensation in Water | Substituted isatin, aromatic ketone, KOH, reflux | 80-90 | Eco-friendly solvent, high yield | Long reaction time |

Research Findings and Notes

- The magnetic nanoparticle catalyst method offers a sustainable and efficient route with easy catalyst recovery, making it suitable for scale-up.

- The amide coupling method using HATU is versatile for functional group tolerance and allows for late-stage modifications.

- Classical condensation methods remain relevant for their simplicity and use of non-toxic solvents, though reaction times are longer.

- Fluorine substitution at the 6-position is typically introduced via fluorinated starting materials or selective fluorination steps prior to or after quinoline ring formation.

- Thiophene substitution at the 2-position is achieved either by using thiophene-containing aldehydes/ketones in condensation or by cross-coupling reactions post-quinoline synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Tetrahydroquinoline derivatives

Substitution: Various nucleophile-substituted quinoline derivatives

Scientific Research Applications

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

Pharmacology: The compound is studied for its potential to inhibit specific enzymes or receptors, making it a candidate for drug discovery and development.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions involving quinoline derivatives.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

Thiophene vs. Phenyl/Biphenyl Groups

- 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 18060-42-9): Replacing thiophene with phenyl reduces sulfur-mediated interactions. Molecular weight: 267.25 g/mol vs. 281.29 g/mol for the thiophene analogue.

- NSC 368390 (DuP-785): Features a biphenyl group at position 2 and a methyl group at position 3. Exhibits potent antitumor activity (e.g., >90% inhibition of colon carcinomas) due to enhanced hydrophobicity and binding affinity .

Thiophene vs. Propargyloxy/Nitro Groups

- 6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid: Propargyloxy introduces alkyne functionality, enabling click chemistry modifications. Chlorine at position 6 increases electronegativity compared to fluorine .

Substituent Variations at Position 6

Fluorine vs. Methoxy/Chloro Groups

- 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid: Methoxy at position 6 provides electron-donating effects, contrasting with fluorine’s electron-withdrawing nature. Reported melting point: 226–228°C; IR bands at 3574 cm⁻¹ (OH) and 1697 cm⁻¹ (C=O) .

- 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: Chlorine increases molecular weight (284.71 g/mol) and lipophilicity compared to fluorine .

Carboxylic Acid Positional Isomerism

- 6-Fluoro-4-phenylquinoline-2-carboxylic acid: Carboxylic acid at position 2 instead of 4 alters acidity (pKa) and hydrogen-bonding patterns. Synthesized via ester hydrolysis (82% yield) .

Anticancer Activity

- NSC 368390: Inhibits human colon carcinoma (DLD-2) growth by 98% at 25 mg/kg (9-day treatment). Superior to fluorouracil and Adriamycin in efficacy .

Antibacterial and Antitubercular Activity

- 4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline: Adamantyl group enhances antitubercular activity via hydrophobic interactions .

Physicochemical Properties

Solubility and Stability

- 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid: Soluble in DMSO; storage at -80°C ensures 6-month stability .

- 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid: Solubility varies with solvent (e.g., higher in polar aprotic solvents) .

Spectral Data

- 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid: ¹H-NMR (DMSO-d₆): δ 3.93 (OCH₃), 7.35 (aromatic protons) .

Structural-Activity Relationships (SAR)

- Fluorine at position 6 : Enhances metabolic stability and electronegativity, critical for receptor binding .

- Thiophene at position 2 : Introduces sulfur-mediated interactions (e.g., π-stacking) absent in phenyl analogues .

- Carboxylic acid at position 4 : Facilitates salt formation (e.g., sodium salts for improved water solubility) .

Data Tables

Table 1: Key Analogues and Properties

Table 2: Solubility and Stability

| Compound Name | Solubility Profile | Storage Conditions | Stability Duration |

|---|---|---|---|

| This compound | DMSO >10 mM | -80°C | 6 months |

| 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid | Solvent-dependent (e.g., DMF >5 mM) | RT to -20°C | Variable |

Biological Activity

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid (C₁₄H₈FNO₂S) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential neuroactive properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

- Quinoline core : A bicyclic structure that contributes to its pharmacological properties.

- Thiophene ring : Enhances the compound's reactivity and biological interactions.

- Carboxylic acid functional group : Increases solubility and potential for hydrogen bonding.

Its molecular weight is approximately 273.28 g/mol, making it suitable for various biological applications .

1. Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases. The compound may inhibit bacterial growth by interfering with crucial enzymatic pathways, such as those involving DNA-gyrase and topoisomerase IV, leading to apoptosis in bacterial cells.

2. Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation. For instance, studies have shown that it can enhance cell viability in cardiomyocytes while reducing toxicity in cancerous cells when co-treated with doxorubicin, a common chemotherapeutic agent .

Case Study: Apoptosis Induction

A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective cytotoxicity against specific cancer types .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound may inhibit critical enzymes involved in DNA replication and repair.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-2-thiophen-2-yl-quinoline-4-carboxylic acid | C₁₄H₈ClNO₂S | Chlorine substitution instead of fluorine |

| 5-Fluoroquinoline | C₉H₆FN | Lacks thiophene; simpler structure |

| 7-Hydroxyquinoline | C₉H₇NO | Hydroxyl group; different biological activity |

The presence of the fluorine atom and thiophene ring in this compound enhances its biological activity compared to other similar compounds, making it a promising candidate for further research in drug development .

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid, and what analytical techniques validate its purity and structure?

- Methodological Answer: The Pfitzinger reaction is a viable route for synthesizing quinoline-4-carboxylic acid derivatives. For this compound, start with fluorinated isatin derivatives and thiophene-containing ketones under alkaline conditions. Post-synthesis, use 1H/13C NMR to confirm the quinoline backbone and substituent positions (e.g., fluorine at C6, thiophene at C2). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. HPLC with UV detection (λ ~254 nm) assesses purity (>95%), avoiding unreliable vendors like BenchChem .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodological Answer: Although direct safety data for this compound are limited, analogous quinoline derivatives (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) suggest precautions:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.

- Store in airtight containers under dry, inert conditions to prevent hydrolysis or oxidation.

- Implement emergency protocols (eye wash stations, spill kits) as per GHS guidelines .

Q. What spectroscopic techniques are critical for characterizing the thiophene and fluorine substituents?

- Methodological Answer:

- 19F NMR identifies the fluorine environment (δ ~-110 ppm for C6-F).

- FT-IR detects carboxylic acid C=O stretching (~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹).

- X-ray crystallography resolves substituent orientation, as demonstrated for structurally similar 4-(adamantan-1-yl)quinoline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the thiophene moiety at C2?

- Methodological Answer:

- Use microwave-assisted synthesis to enhance cyclocondensation efficiency between thiophene-2-carbaldehyde and fluorinated precursors.

- Screen catalysts (e.g., p-toluenesulfonic acid) and solvents (DMSO or DMF) to stabilize intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR or inconsistent mass fragments)?

- Methodological Answer:

- Employ 2D NMR (COSY, HSQC) to distinguish overlapping signals, particularly between thiophene protons and quinoline aromatic regions.

- Cross-validate with computational chemistry (DFT calculations for NMR chemical shifts) and X-ray diffraction to confirm spatial arrangements .

Q. How can the carboxylic acid group at C4 be functionalized for targeted biological studies?

- Methodological Answer:

- Convert the acid to activated esters (e.g., NHS esters) for coupling with amines or alcohols.

- Use EDC/HOBt in anhydrous DCM to form amides, a strategy validated for 4-carboxyquinoline derivatives in drug discovery .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer:

- Screen against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution assays, referencing antitubercular 4-(1-adamantyl)quinoline analogs .

- Assess enzyme inhibition (e.g., kinases) via fluorescence-based assays, given quinoline’s role in ATP-binding site targeting .

Contradictions and Mitigation

- Synthetic Route Variability: (Pfitzinger reaction) and 18 (multi-step sulfonylation) suggest divergent approaches. Resolve by comparing reproducibility and scalability in small-scale trials.

- Biological Activity Discrepancies: Conflicting reports on quinoline derivatives’ efficacy require dose-response studies and structural-activity relationship (SAR) profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.